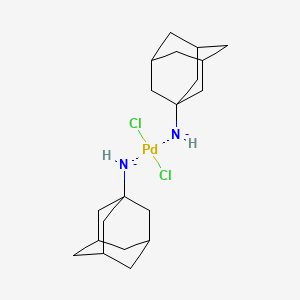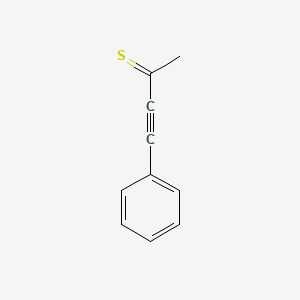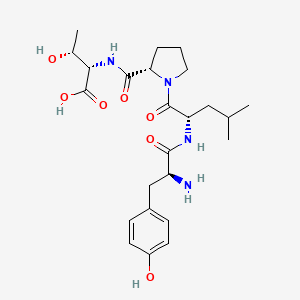
2-Methyl-1-(1-oxo-1lambda~5~-pyridin-3-yl)-2-(pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is a complex organic compound with the molecular formula C14H14N2O2 It features a pyridine ring substituted with a 2,2-dimethyl-1-oxo-2-(3-pyridinyl)ethyl group and an additional pyridine 1-oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst to form the intermediate 3-[2,2-dimethyl-1,3-dioxolan-4-yl]pyridine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .
科学的研究の応用
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
- 3-[2,2-Dimethyl-1-oxo-2-(2-pyridinyl)ethyl]pyridine 1-oxide
- 3-[2,2-Dimethyl-1-oxo-2-(4-pyridinyl)ethyl]pyridine 1-oxide
- 2,6-Dimethyl-3,7-octadiene-2,6-diol
Uniqueness
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties.
特性
CAS番号 |
71539-51-0 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-methyl-1-(1-oxidopyridin-1-ium-3-yl)-2-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,12-6-3-7-15-9-12)13(17)11-5-4-8-16(18)10-11/h3-10H,1-2H3 |
InChIキー |
LLMVOLKBJBCMDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=C[N+](=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


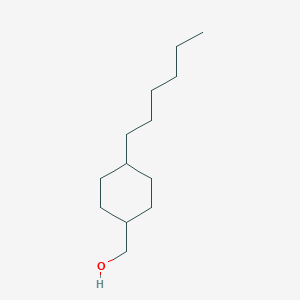
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
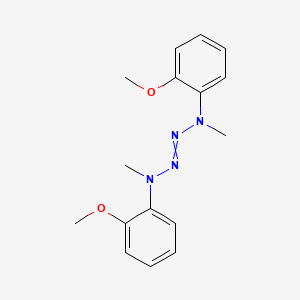
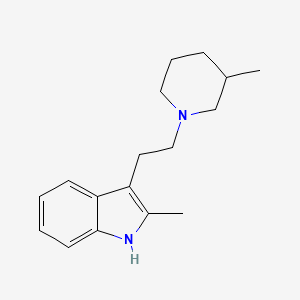
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
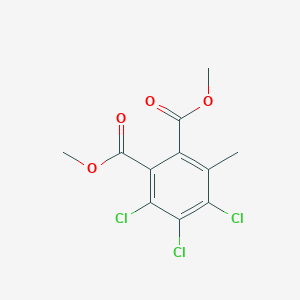

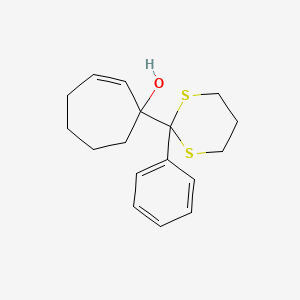
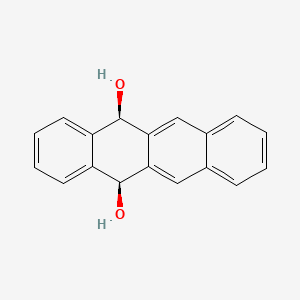
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
